molecular formula C7H9NO2S B2703240 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole CAS No. 169377-82-6

2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole

Cat. No. B2703240
CAS RN: 169377-82-6
M. Wt: 171.21
InChI Key: BIDIFONCVHDMGM-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research. It is a five-membered ring containing both sulfur and oxygen atoms. This molecule has shown potential in various applications, including biological, chemical, and material sciences.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is not well understood. However, it is believed that this compound interacts with various biological molecules, including proteins and nucleic acids. This interaction leads to changes in the biological activity of these molecules, which can result in various physiological effects.
Biochemical and Physiological Effects:
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole has shown various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have antibacterial and antifungal activity. This compound has also been shown to have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is its versatility in various scientific research applications. This compound is relatively easy to synthesize and has shown promising results in various studies. However, one of the limitations of this compound is its potential toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole. One potential direction is the development of this compound as an anticancer agent. Additionally, this compound has potential as a fluorescent probe for bioimaging studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is a versatile compound that has shown potential in various scientific research applications. Its synthesis method is relatively easy, and it has shown promising results in various studies. However, its potential toxicity must be taken into consideration when using this compound in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole can be achieved through various methods. One of the most common methods is the reaction of 2-amino-4-methylthiazole with ethylene oxide in the presence of a base. This reaction leads to the formation of 2-(2-hydroxyethyl)-4-methyl-1,3-thiazole, which is further reacted with paraformaldehyde to produce 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole has shown potential in various scientific research applications. It has been used as a building block in the synthesis of various organic molecules. This compound has also been used as a fluorescent probe in bioimaging studies. Additionally, it has been used as a corrosion inhibitor in the material science field.

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)7-9-2-3-10-7/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDIFONCVHDMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole

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